molecular formula C10H14IN3 B13014675 1-(5-Iodopyridin-2-yl)-1,4-diazepane

1-(5-Iodopyridin-2-yl)-1,4-diazepane

Cat. No.: B13014675
M. Wt: 303.14 g/mol
InChI Key: RETVVTOFTSOUGN-UHFFFAOYSA-N
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Description

1-(5-Iodopyridin-2-yl)-1,4-diazepane is a heterocyclic compound that contains both a pyridine ring and a diazepane ring. The presence of iodine in the pyridine ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Iodopyridin-2-yl)-1,4-diazepane typically involves the iodination of a pyridine derivative followed by the formation of the diazepane ring. One common method involves the reaction of 5-iodopyridine with a suitable diazepane precursor under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions followed by purification processes such as crystallization or chromatography to obtain the pure compound. The exact methods can vary depending on the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodopyridin-2-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(5-Iodopyridin-2-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Iodopyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. The iodine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of different derivatives that can interact with biological pathways. The exact mechanism depends on the specific application and the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Iodopyridin-2-yl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

    1-(5-Iodopyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane: Contains a bicyclic structure with a diazepane ring.

Uniqueness

1-(5-Iodopyridin-2-yl)-1,4-diazepane is unique due to its combination of a pyridine ring with an iodine atom and a diazepane ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H14IN3

Molecular Weight

303.14 g/mol

IUPAC Name

1-(5-iodopyridin-2-yl)-1,4-diazepane

InChI

InChI=1S/C10H14IN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2

InChI Key

RETVVTOFTSOUGN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=C2)I

Origin of Product

United States

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